molecular formula C12H12BrNO4S B7418064 2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid

2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid

Cat. No.: B7418064
M. Wt: 346.20 g/mol
InChI Key: DYGYCHKLILLPMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is an organic compound that features a bromine atom, a cyclopentene ring, and a sulfamoyl group attached to a benzoic acid core

Properties

IUPAC Name

2-bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-11-7-9(5-6-10(11)12(15)16)19(17,18)14-8-3-1-2-4-8/h1,3,5-8,14H,2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYCHKLILLPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzoic acid derivative, followed by the introduction of the cyclopentene ring and the sulfamoyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The sulfamoyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(cyclopentylsulfamoyl)benzoic acid: Similar structure but with a saturated cyclopentyl ring.

    4-(Cyclopent-2-en-1-ylsulfamoyl)benzoic acid: Lacks the bromine atom.

    2-Bromo-4-(methylsulfamoyl)benzoic acid: Contains a methyl group instead of the cyclopentene ring.

Uniqueness

2-Bromo-4-(cyclopent-2-en-1-ylsulfamoyl)benzoic acid is unique due to the combination of its bromine atom, cyclopentene ring, and sulfamoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

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